![molecular formula C33H18Br2O B14079334 2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)
2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromospiro[fluorene-9,7’-dibenzo[c,h]xanthene] is a complex organic compound known for its unique structural properties. It is a spiro compound, meaning it has a twisted structure that connects two rings through a single atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromospiro[fluorene-9,7’-dibenzo[c,h]xanthene] typically involves the reaction of 2,7-dibromo-9-fluorenone with a Grignard reagent of 2-bromobiphenyl . The reaction conditions often include the use of dichloromethane (DCM) as a solvent and the addition of deionized water to the reaction mixture . The product is then extracted and purified to achieve the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromospiro[fluorene-9,7’-dibenzo[c,h]xanthene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
2,7-Dibromospiro[fluorene-9,7’-dibenzo[c,h]xanthene] has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its high photoluminescence and electroluminescent quantum efficiency.
Materials Science: Employed in the creation of conductive polymers and other advanced materials.
Biological Research:
Industrial Applications: Used as a plasticizer in conductive plastics, a flame retardant, and an antioxidant in various products.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromospiro[fluorene-9,7’-dibenzo[c,h]xanthene] involves its unique spiro structure, which allows for efficient charge transport and light emission. The molecular targets and pathways involved include interactions with other organic molecules in electronic devices, leading to enhanced performance and stability .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dibromospiro[fluorene-9,9’-xanthene]: Similar in structure but differs in the position of the spiro linkage.
2,7-Dibromo-9,9’-spirobifluorene: Another related compound used in organic electronics.
Uniqueness
2,7-Dibromospiro[fluorene-9,7’-dibenzo[c,h]xanthene] stands out due to its specific structural configuration, which provides unique electronic properties and makes it highly suitable for applications in advanced materials and organic electronics .
Propiedades
Fórmula molecular |
C33H18Br2O |
|---|---|
Peso molecular |
590.3 g/mol |
Nombre IUPAC |
2',7'-dibromospiro[2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene] |
InChI |
InChI=1S/C33H18Br2O/c34-21-11-13-25-26-14-12-22(35)18-30(26)33(29(25)17-21)27-15-9-19-5-1-3-7-23(19)31(27)36-32-24-8-4-2-6-20(24)10-16-28(32)33/h1-18H |
Clave InChI |
YRMJXXOFGQYTNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2OC4=C(C35C6=C(C=CC(=C6)Br)C7=C5C=C(C=C7)Br)C=CC8=CC=CC=C84 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14079259.png)
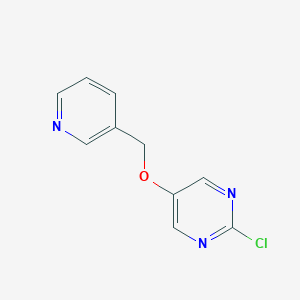

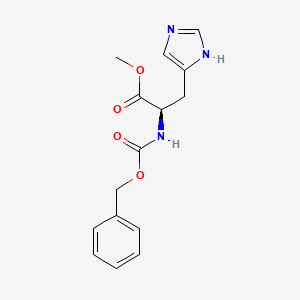
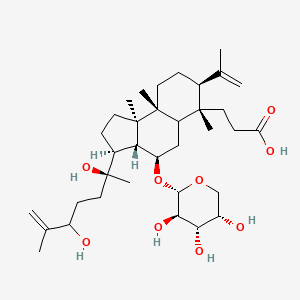
![1,3-dimethyl-8-phenethyl-8,9-dihydropyrazino[2,1-f]purine-2,4,7(1H,3H,6H)-trione](/img/structure/B14079301.png)

![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079330.png)
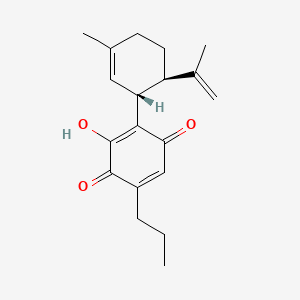

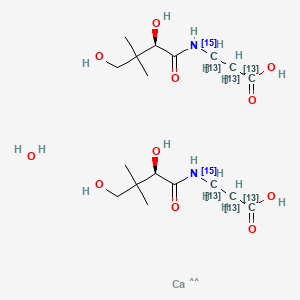
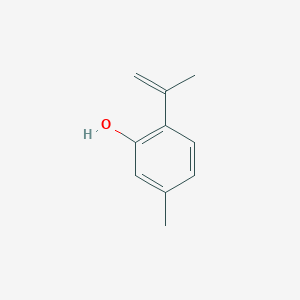
![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)
